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molecular formula C13H24O2 B1588947 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid CAS No. 381209-09-2

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid

Cat. No. B1588947
M. Wt: 212.33 g/mol
InChI Key: XRKJBJLXKLOLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071803B2

Procedure details

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester (3.0 g, 11.8 mmol) was dissolved in ethylene glycol (48 mL). Powdered KOH (6.0 g, 107 mmol) was added and the mixture was stirred 42 h at 160° C. The cooled reaction mixture was slowly added to a stirred mixture of ice-water (120 mL) and 4M H2SO4 (40 mL), and extracted with DCM (2×120 mL). The organic phases were washed with diluted aq. NaCl until neutral, combined, dried over sodium sulfate and concentrated. The residue (2.5 g) was taken up in 4N NaOH and ice (30 g). The alkaline solution (pH 12) was extracted with TBME (40 mL). The TBME phase was washed twice with 4N NaOH/ice. The basic aqueous phases were made acidic to pH 1 using aq. H2SO4. Extraction with DCM (2×50 mL), washing with diluted aq. NaCl, drying over sodium sulfate and evaporation afforded 1.5 g (60%) 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, purity 94.1% (GC area, after derivatization with diazomethane).
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1([CH2:13][CH:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6])(C)C.[OH-].[K+].OS(O)(=O)=O>C(O)CO>[CH2:17]([CH:14]([CH2:15][CH3:16])[CH2:13][C:7]1([C:5]([OH:6])=[O:4])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1)[CH3:18] |f:1.2|

Inputs

Step One
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)(C)OC(=O)C1(CCCCC1)CC(CC)CC
Name
Quantity
48 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ice water
Quantity
120 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred 42 h at 160° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×120 mL)
WASH
Type
WASH
Details
The organic phases were washed with diluted aq. NaCl until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The alkaline solution (pH 12) was extracted with TBME (40 mL)
WASH
Type
WASH
Details
The TBME phase was washed twice with 4N NaOH/ice
EXTRACTION
Type
EXTRACTION
Details
Extraction with DCM (2×50 mL)
WASH
Type
WASH
Details
washing with diluted aq. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate and evaporation

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
C(C)C(CC1(CCCCC1)C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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